The synthesis of cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine typically involves the hydroxylation of carbamazepine. This can be achieved through various methods, including enzymatic reactions or chemical synthesis approaches.
Enzymatic Hydroxylation
One common method includes using cytochrome P450 enzymes to facilitate the hydroxylation at the 10 and 11 positions of the carbamazepine molecule. This biotransformation can be optimized by adjusting factors such as pH, temperature, and substrate concentration to enhance yield.
Chemical Synthesis
Another approach might involve direct chemical reactions employing reagents that introduce hydroxyl groups to the carbamazepine structure under controlled conditions. Parameters such as reaction time, solvent choice, and temperature are critical in achieving the desired stereochemistry and yield.
The molecular structure of cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine features a complex arrangement that includes:
The structural formula can be represented using SMILES notation: NC(=O)N1c2ccccc2[C@H](O)[C@H](O)c3ccccc13
. This notation indicates the specific connectivity of atoms within the molecule.
Cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine participates in various chemical reactions:
These reactions are essential for understanding its pharmacokinetics and biological activity.
Cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine acts primarily as a prodrug for carbamazepine. Its mechanism involves:
Research indicates that this metabolite retains some anticonvulsant properties similar to its parent compound but with potentially different efficacy profiles due to its unique structure .
The physical and chemical properties of cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine include:
These properties are critical for handling and application in laboratory settings.
Cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine has several scientific applications:
The compound is systematically named as (10R,11S)-10,11-dihydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, reflecting its fused tricyclic ring system and stereochemistry. This nomenclature adheres to IUPAC rules by specifying:
Alternative chemical names include cis-10,11-dihydro-10,11-dihydroxycarbamazepine and rel-(10R,11S)-10,11-dihydro-10,11-dihydroxy-5H-dibenzo(b,f)azepine-5-carboxamide, both emphasizing the relative stereochemistry of the hydroxy groups [2] [4].
Table 1: Molecular Descriptors
Property | Value |
---|---|
Chemical Formula | C₁₅H₁₄N₂O₃ |
Molecular Weight | 270.28 g/mol |
CAS Registry Number | 58955-94-5 |
Preferred IUPAC Name | (10R,11S)-10,11-dihydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide |
Alternative Names | CGP-5924; cis-diol carbamazepine |
The stereogenic centers at C10 and C11 exhibit a relative cis-configuration, designated as (10R,11S) for the enantiomer shown in crystallographic data [4] [6]. Key stereochemical features include:
N[C@@H]1[C@@H](O)[C@H](O)C2=CC=CC=C12
) and InChIKey (PRGQOPPDPVELEG-OKILXGFUSA-N
) encode the (R,S) configuration [4] [6]. While the provided search results focus on the cis isomer, fundamental stereochemical distinctions exist:
Nuclear Magnetic Resonance (¹H/¹³C NMR) provides definitive evidence for the cis-diol structure. Key assignments include:
Mass Spectrometry: Electrospray ionization shows a protonated molecular ion at m/z 271.1 ([M+H]⁺). Fragmentation peaks at m/z 253.1 (loss of H₂O) and 210.0 (loss of CONH₂) align with diol and carboxamide functionalities [6].
Table 2: Key Nuclear Magnetic Resonance Assignments
Atom Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Multiplicity |
---|---|---|---|
C10-H | ~4.35 | ~72.5 | Doublet |
C11-H | ~4.42 | ~72.8 | Doublet |
C5-CONH₂ | - | ~167.2 | - |
Aromatic CH | 7.1–7.8 | 120–142 | Multiplet |
Collision Cross Sections (CCS) predicted by DeepCCS algorithms:
Although explicit crystallographic data (unit cell parameters, space group) is unavailable in the provided sources, the following inferences arise:
Limitations: No experimental data on melting point, density, or crystal morphology was identified in the search results, highlighting a gap for future crystallographic studies.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1